

Application Notes and Protocols: Benzenemethanamine, N-butyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-butyl-3-iodo-*

Cat. No.: *B3054462*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, N-butyl-3-iodo-, also known as N-butyl-3-iodobenzylamine, is a versatile organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive secondary amine, a benzyl group, and an iodo-substituted aromatic ring, makes it a valuable intermediate for the synthesis of complex organic molecules and pharmacologically active agents. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of the N-butylaminomethylphenyl moiety into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ IN	-
Molecular Weight	289.16 g/mol	-
Appearance	Expected to be a liquid or low-melting solid	[1]
Solubility	Soluble in common organic solvents	[1]

Applications in Organic Synthesis

Benzenemethanamine, N-butyl-3-iodo- serves as a key building block in several synthetic transformations:

- **Precursor for Biologically Active Molecules:** The parent compound, 3-iodobenzylamine, is a known starting material for the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for adenosine receptors.[2][3] The N-butyl group in the target compound can modulate lipophilicity and pharmacological properties of the final products. It is also a precursor for radioactive 3-iodobenzylguanidine ([*I]MIBG), used in medical imaging and therapy.[4]
- **Substrate for Cross-Coupling Reactions:** The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions where this compound can be employed include:
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[5]
 - Heck Reaction: Coupling with alkenes.[5]
 - Sonogashira Coupling: Reaction with terminal alkynes.[5]
 - Buchwald-Hartwig Amination: Formation of C-N bonds.[6]
 - Negishi Coupling: Coupling with organozinc reagents.[5]

- Stille Coupling: Reaction with organostannanes.[5]

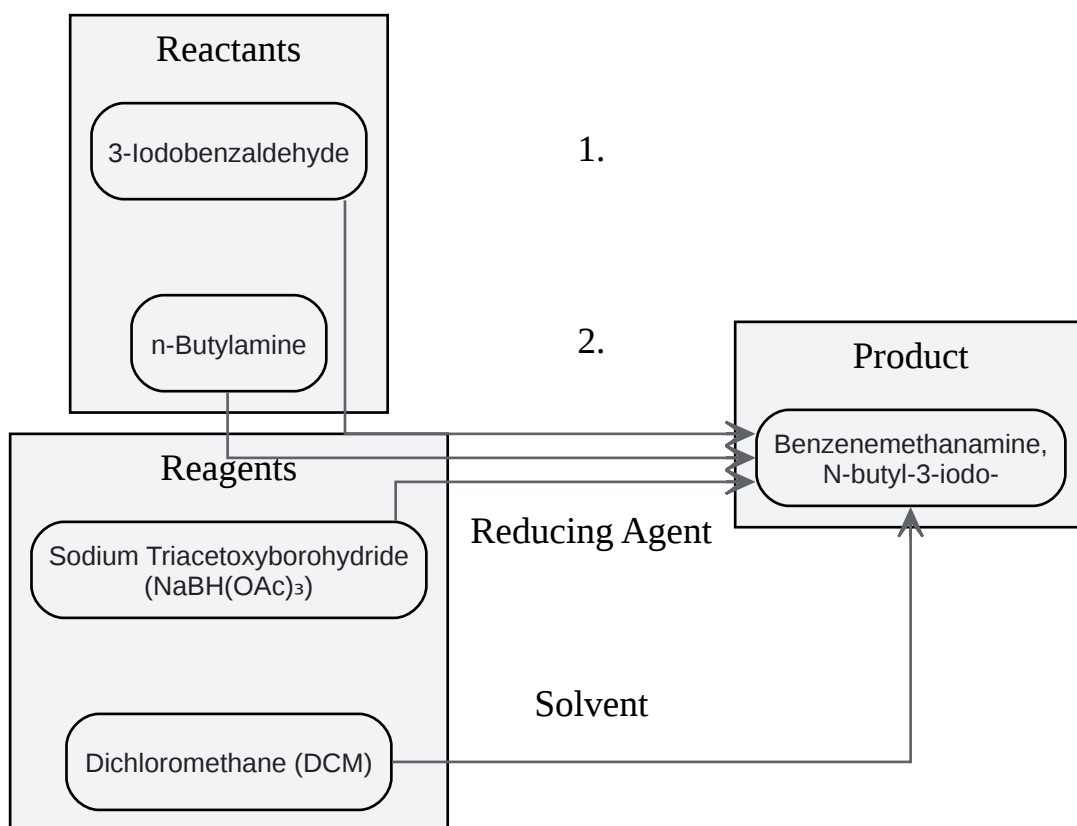
These reactions are instrumental in the construction of complex molecular architectures found in many pharmaceuticals and advanced materials.

Experimental Protocols

Protocol 1: Synthesis of Benzenemethanamine, N-butyl-3-iodo- via Reductive Amination

This protocol describes the synthesis of the title compound from 3-iodobenzaldehyde and n-butylamine via reductive amination, a reliable method for the preparation of N-alkylated amines.[7][8]

Reaction Scheme:



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Caption: Synthetic scheme for N-butyl-3-iodobenzylamine.

Materials:

- 3-Iodobenzaldehyde
- n-Butylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add n-butylamine (1.1 eq).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to afford the pure **Benzenemethanamine, N-butyl-3-iodo-**.

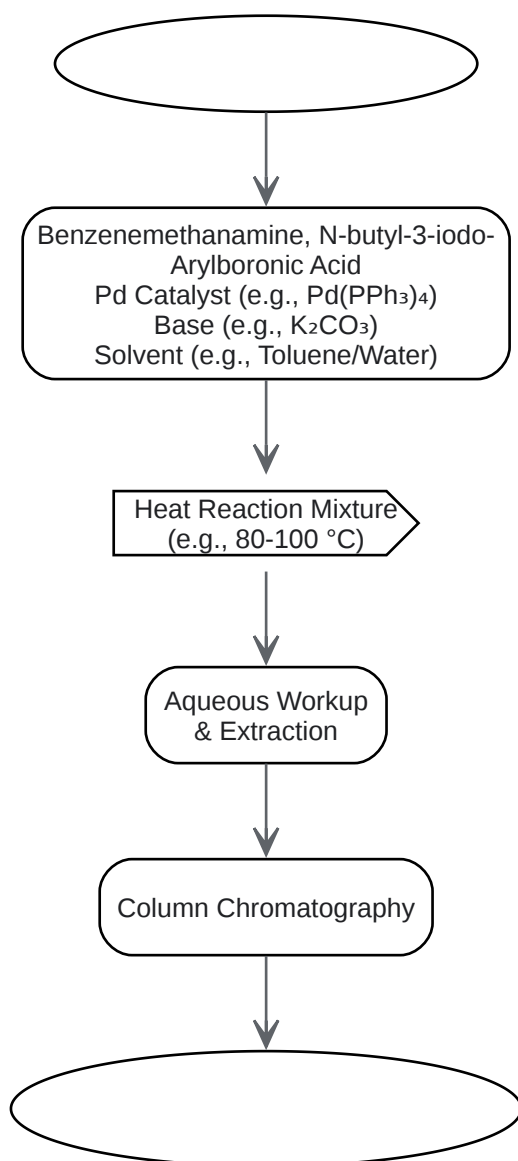
Quantitative Data (Expected):

Parameter	Value	Reference
Yield	80-95%	[8]
Reaction Time	12-24 hours	[7]
Purity	>95% (after chromatography)	-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **Benzenemethanamine, N-butyl-3-iodo-** with an arylboronic acid.[5]

Reaction Workflow:



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Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **Benzenemethanamine, N-butyl-3-iodo-**
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

- Base (e.g., Potassium carbonate, K_2CO_3 , 2.0 eq)
- Solvent system (e.g., Toluene and Water, 4:1 v/v)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)
- Magnetic stirrer with heating
- Standard workup and purification reagents

Procedure:

- To a Schlenk flask or sealed tube under an inert atmosphere, add **Benzenemethanamine, N-butyl-3-iodo-** (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
- Add the degassed solvent system (toluene and water).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.

Quantitative Data (Example Yields for Suzuki Coupling of Iodoarenes):

Arylboronic Acid	Catalyst Loading (mol%)	Base	Solvent	Temperature (°C)	Yield (%)
Phenylboronic acid	2	K ₂ CO ₃	Toluene/H ₂ O	100	>90
4-Methoxyphenylboronic acid	2	K ₂ CO ₃	Toluene/H ₂ O	100	>90
4-Trifluoromethylphenylboronic acid	2	K ₂ CO ₃	Toluene/H ₂ O	100	>85

Note: These are representative yields for Suzuki reactions of iodoarenes and may vary for the specific substrate.

Safety Information

- **Benzenemethanamine, N-butyl-3-iodo-**: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. The parent compound, 3-iodobenzylamine, is reported to be an irritant and may cause sensitization.[9]
- Reagents: Consult the Safety Data Sheets (SDS) for all reagents used in the experimental protocols. Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Palladium catalysts are toxic and should be handled with care.

Conclusion

Benzenemethanamine, N-butyl-3-iodo- is a valuable and versatile building block for organic synthesis. Its utility in preparing complex, biologically active molecules through straightforward N-alkylation and subsequent cross-coupling reactions makes it a compound of high interest for researchers in drug discovery and materials science. The provided protocols offer reliable methods for its synthesis and application, paving the way for the development of novel chemical entities.

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